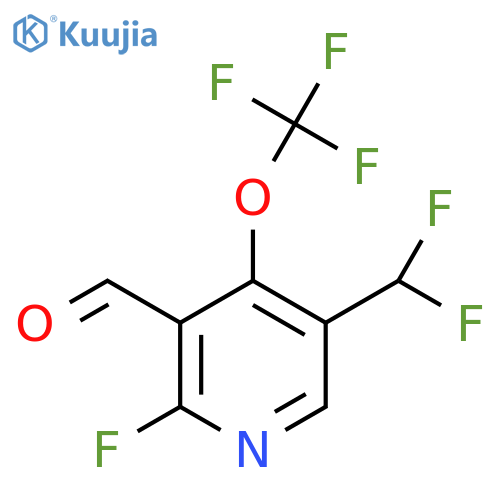

Cas no 1804810-39-6 (5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)

1804810-39-6 structure

商品名:5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde

CAS番号:1804810-39-6

MF:C8H3F6NO2

メガワット:259.105343103409

CID:4815445

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde

-

- インチ: 1S/C8H3F6NO2/c9-6(10)3-1-15-7(11)4(2-16)5(3)17-8(12,13)14/h1-2,6H

- InChIKey: SWZHWOKTCDOVCG-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=NC(=C(C=O)C=1OC(F)(F)F)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 271

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 39.2

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029099034-1g |

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde |

1804810-39-6 | 97% | 1g |

$1,504.90 | 2022-04-01 |

5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 関連文献

-

1. Back matter

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

1804810-39-6 (5-(Difluoromethyl)-2-fluoro-4-(trifluoromethoxy)pyridine-3-carboxaldehyde) 関連製品

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬